molecular formula C24H17ClF6N4O5 B2936282 methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate CAS No. 341966-28-7

methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate

Cat. No.: B2936282
CAS No.: 341966-28-7
M. Wt: 590.86
InChI Key: YLVKYNHMAJDFRY-VOTSOKGWSA-N
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Description

Methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a useful research compound. Its molecular formula is C24H17ClF6N4O5 and its molecular weight is 590.86. The purity is usually 95%.
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Scientific Research Applications

Catalyzed Synthesis and Antimicrobial Activity

Pentafluorophenylammonium triflate (PFPAT) catalyzed facile construction of substituted chromeno[2,3-d]pyrimidinone derivatives shows the use of a simple, thermally efficient, and solvent-free condensation process. This method has been utilized for the synthesis of a series of compounds with significant in vitro antimicrobial activity against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).

Synthesis and Transformation of Fluorinated Compounds

Convenient MCRs Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans and Their Further Transformation discusses the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. This research emphasizes the role of fluorinated compounds in the synthesis of fused heterocyclic compounds, which are crucial for the development of novel pharmacological agents (Wang et al., 2012).

Antimicrobial and Antioxidant Activity

Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives explores the preparation of novel pyridine and fused pyridine derivatives with significant antimicrobial and antioxidant activity. This study underscores the importance of hybrid molecules in enhancing biological activity and provides a framework for the development of new therapeutic agents (Flefel et al., 2018).

Novel Heterocyclic Compounds Synthesis

SYNTHESIS OF SOME NOVEL 1,2,4-TRIAZOLO [4,3-a] 2H-PYRANO [3,2-e] PYRIDINE DERIVATIVES describes the synthesis of new triazole compounds containing the 2H-pyrano[2, 3-b]pyridine moiety. The study demonstrates the potential of these compounds in creating new materials with unique properties, which could be valuable in various scientific and industrial applications (Kumar & Mashelkar, 2007).

Properties

IUPAC Name

methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF6N4O5/c1-35(19-16(25)9-14(11-32-19)24(29,30)31)33-7-6-18-15(21(37)39-2)10-17(22(38)40-18)34-20(36)12-4-3-5-13(8-12)23(26,27)28/h3-11,33H,1-2H3,(H,34,36)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVKYNHMAJDFRY-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC=CC2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N/C=C/C2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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